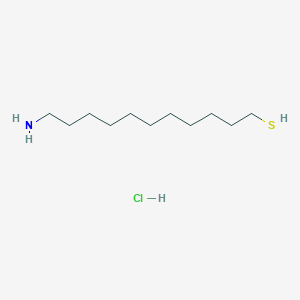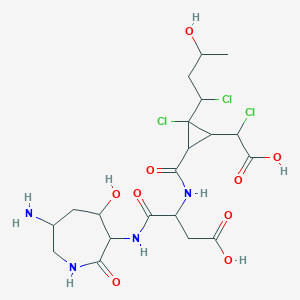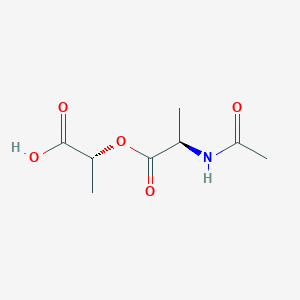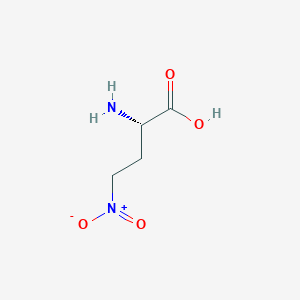
4-Nitro-2-aminobutyric acid
Übersicht
Beschreibung
4-Nitro-2-aminobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis in Pharmaceutical Compounds
4-Nitro-2-aminobutyric acid is used in stereoselective synthesis, a crucial process in pharmaceutical compound development. For instance, the Michael addition of dimethyl malonate to a racemic nitroalkene, a pathway to the 4-methylpregabalin core structure, is a notable application in this context (Vargová, Baran, & Šebesta, 2018).
Reduction of Nitro Compounds in Organic Synthesis
The reduction of nitro compounds, including this compound derivatives, is an essential transformation in organic chemistry. These processes are crucial for synthesizing drugs, biologically active molecules, and other pharmaceutical products. Graphene-based catalysts have been particularly noted for their effectiveness in these reactions (Nasrollahzadeh et al., 2020).
Understanding Chemical Reactivity and Alkylating Potential
The study of amino acids' nitrosation reactions, including derivatives like this compound, provides insights into their chemical reactivity and the alkylating potential of their products. Such studies are significant in the context of understanding the potential hazards and applications of these compounds in various chemical processes (García-Santos et al., 2002).
Biocatalysis in Drug Development
This compound is also relevant in the field of biocatalysis, particularly in the development of anticonvulsants, antidepressants, and neuropathic pain treatments. Enzymatic catalysis, especially involving Michael-type additions, plays a critical role in synthesizing these pharmaceutically active γ-aminobutyric acids (Biewenga et al., 2019).
Advances in GABA System Research
In the context of neurotransmission, the gamma-aminobutyric acid (GABA) system, which involves derivatives of this compound, is crucial in understanding various neurological disorders. Research in this area focuses on the development of compounds that influence GABA neurotransmission, relevant to conditions like epilepsy, insomnia, and anxiety (Kowalczyk & Kulig, 2014).
Wirkmechanismus
Target of Action
The primary target of 4-Nitro-2-aminobutyric acid is the GABA transaminase enzyme . This enzyme is responsible for converting GABA back to glutamate . By inhibiting this enzyme, this compound can effectively increase the levels of GABA, a key inhibitory neurotransmitter in the brain .
Mode of Action
This compound acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme that is different from the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . As a result, GABA levels in the brain are elevated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . This system is responsible for the production and regulation of GABA, a neurotransmitter that plays a crucial role in inhibitory signaling in the brain . By inhibiting GABA transaminase, this compound disrupts the normal cycle of GABA production and reuptake, leading to increased levels of GABA .
Result of Action
The primary result of this compound’s action is an increase in GABA levels in the brain . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For example, increased GABA levels can lead to enhanced inhibitory signaling in the brain, which can in turn affect processes such as mood regulation, anxiety, and sleep .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or diseases, can also impact the compound’s efficacy .
Zukünftige Richtungen
Recent advances in the study of γ-aminobutyric acid (GABA) shed light on developing GABA-enriched plant varieties and food products, and provide insights for efficient production of GABA through synthetic biology approaches . Unnatural amino acids like 4-Nitro-2-aminobutyric acid are valuable building blocks in the manufacture of a wide range of pharmaceuticals and exhibit biological activity as free acids .
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
4-Nitro-2-aminobutyric acid has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-nitrobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLEMIPIFWUCM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925533 | |
| Record name | 2-Amino-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126400-75-7 | |
| Record name | 4-Nitro-2-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-nitrobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



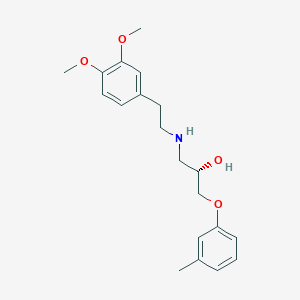
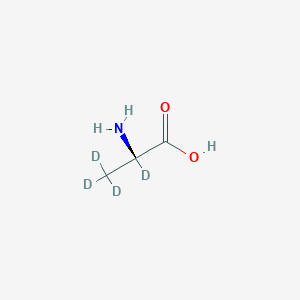
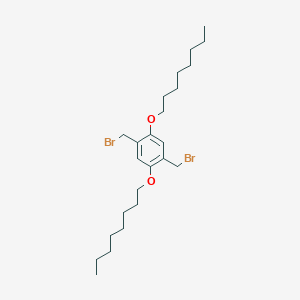

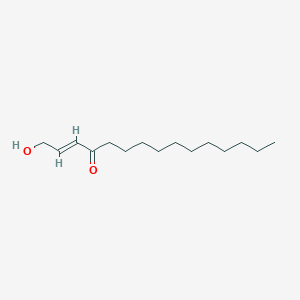
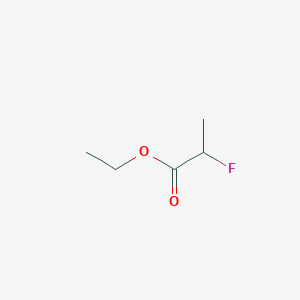
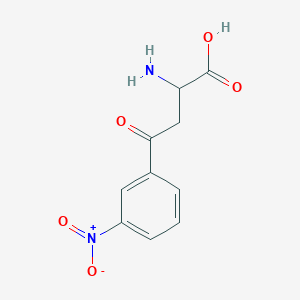
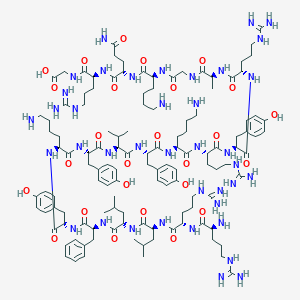
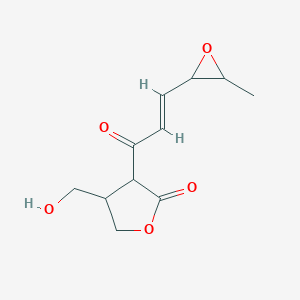
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
